molecular formula C19H25N3O4S2 B6538359 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021215-12-2

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538359
CAS No.: 1021215-12-2
M. Wt: 423.6 g/mol
InChI Key: PXXWJOFDPFSVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide (CAS 1021215-12-2) is a thiazole-based carboxamide derivative with a molecular formula of C19H25N3O4S2 and a molecular weight of 423.6 . The compound features a 5-methylthiazole core substituted with a 4-ethoxyphenyl group at position 4 and a methanesulfonylpiperidine-4-carboxamide moiety at position 2.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-4-26-16-7-5-14(6-8-16)17-13(2)27-19(20-17)21-18(23)15-9-11-22(12-10-15)28(3,24)25/h5-8,15H,4,9-12H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXWJOFDPFSVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide (commonly referred to as compound 1) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, pharmacological properties, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring, an ethoxyphenyl substituent, and a piperidine structure, which contribute to its unique biological profile. The molecular formula is C19H22N3O4SC_{19}H_{22}N_3O_4S with a molecular weight of approximately 383.42 g/mol. The presence of the thiazole moiety is particularly noteworthy as it is associated with various pharmacological activities.

Biological Activity Overview

Antimicrobial Activity:
Research shows that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that compounds with similar structural features to compound 1 possess minimum inhibitory concentrations (MICs) ranging from 25 to 32.6 μg/mL against Gram-positive and Gram-negative bacteria .

Antifungal Activity:
Thiazole derivatives have also shown antifungal activity against pathogens like Candida albicans and Aspergillus niger. Certain derivatives exhibited inhibition rates between 58% and 66% compared to standard antifungal agents like fluconazole .

Anticancer Potential:
The thiazole ring is known for its role in anticancer drug development. Compounds containing this moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that compound 1 may interact with specific molecular targets involved in cancer progression .

The biological activity of compound 1 can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Receptor Binding: It may bind to specific receptors, altering their signaling pathways which could lead to apoptosis in cancer cells.
  • Structural Stability: The aromatic nature of the thiazole ring contributes to the compound's stability and bioavailability in vivo .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives, compound 1 was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL, showcasing its potential as an effective antimicrobial agent .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of thiazole derivatives similar to compound 1. Results demonstrated that these compounds inhibited fungal growth significantly more than traditional antifungals, suggesting a novel mechanism of action that warrants further exploration .

Data Table: Summary of Biological Activities

Activity Type Target Organisms MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus25
Escherichia coli32.6
AntifungalCandida albicans24
Aspergillus niger32
AnticancerVarious cancer cell linesTBD

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its thiazole and piperidine moieties, which contribute to its biological activity. The structural formula can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

This structure facilitates interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Inhibition of Oncogenic Pathways : It disrupts key signaling pathways involved in tumor growth and metastasis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, highlighting its potential as an effective therapeutic agent .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial effects. This compound has demonstrated activity against a range of bacterial strains, including resistant strains:

  • Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Through the modulation of inflammatory cytokines and pathways, it shows promise in treating conditions such as arthritis:

  • Inhibition of Pro-inflammatory Mediators : It reduces levels of TNF-alpha and IL-6 in vitro.

Case Study : A clinical trial documented in Clinical Pharmacology & Therapeutics found that patients receiving this compound showed marked improvement in inflammatory markers compared to a placebo group .

Data Table: Summary of Applications

ApplicationMechanism of ActionReference
AnticancerInduces cell cycle arrest; inhibits oncogenic pathwaysJournal of Medicinal Chemistry
AntimicrobialDisrupts cell wall synthesis; inhibits protein synthesisAntimicrobial Agents and Chemotherapy
Anti-inflammatoryModulates inflammatory cytokinesClinical Pharmacology & Therapeutics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Core Heterocycle Modifications
  • Thiazole vs. Oxazole: The compound 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () replaces the thiazole ring with an oxazole.
  • Adamantyl Substitution: N-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-benzamide () substitutes the 4-ethoxyphenyl group with a bulky adamantyl moiety. Adamantyl groups are known to enhance lipophilicity (LogP = 5.55) and membrane permeability but may reduce aqueous solubility .
Functional Group Variations
  • Methanesulfonylpiperidine vs. Oxadiazole-Piperidine :
    Ceperognastat () incorporates a 1,2,4-oxadiazole ring linked to a piperidine, introducing a rigid heterocycle that may improve metabolic stability compared to the methanesulfonyl group in the target compound .
  • Trifluoromethyl Pyrimidine :
    Eliapixant () includes a trifluoromethylpyrimidine group, which enhances electron-withdrawing effects and receptor-binding affinity compared to the ethoxy group in the target compound .

Physicochemical Properties

Compound Name Molecular Weight LogP Key Functional Groups Reference
Target Compound 423.6 N/A Thiazole, 4-ethoxyphenyl, methanesulfonyl
N-[4-(1-Adamantyl)-5-methylthiazol-2-yl]-4-methylbenzamide 366.52 5.55 Adamantyl, methylbenzamide
Ceperognastat ~450 (estimated) N/A Fluorothiazole, oxadiazole-piperidine
Eliapixant ~550 (estimated) N/A Trifluoromethylpyrimidine, benzamide
  • Molecular Weight : The target compound (423.6) falls within the typical range for small-molecule drugs, whereas adamantyl derivatives (e.g., 366.52) may prioritize lipophilicity over solubility.
  • The ethoxyphenyl and methanesulfonyl groups in the target compound may balance hydrophilicity .

Preparation Methods

Carboxamide Formation

Piperidine-4-carboxylic acid is activated as a mixed anhydride using ethyl chloroformate, followed by reaction with ammonium hydroxide to yield piperidine-4-carboxamide.

Reaction Parameters :

  • Activation Agent : Ethyl chloroformate

  • Base : Triethylamine

  • Yield : 88%

Sulfonylation

The piperidine nitrogen is sulfonylated using methanesulfonyl chloride under basic conditions:

  • Base : Pyridine (2 equivalents)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Yield : 95%

Coupling of Thiazole and Piperidine Moieties

The final step involves forming an amide bond between the thiazole-2-amine and 1-methanesulfonylpiperidine-4-carboxylic acid. A carbodiimide-based coupling agent, such as EDCl, is employed with hydroxybenzotriazole (HOBt) to suppress racemization.

Optimized Coupling Conditions :

ParameterValue
Coupling AgentEDCl/HOBt
SolventDMF
Temperature25°C
Reaction Time12 hours
Yield78%

Industrial Scale Production Considerations

Large-scale synthesis requires modifications to enhance efficiency:

  • Continuous Flow Reactors : For thiazole formation, reducing reaction time from 8 hours to 30 minutes.

  • Catalyst Recycling : Pd(PPh₃)₄ recovery via silica gel filtration improves cost-efficiency.

  • Crystallization Optimization : Use of ethanol/water mixtures increases product purity to >99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.